molecular formula C11H15NaO2S B13205305 Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate

Cat. No.: B13205305
M. Wt: 234.29 g/mol
InChI Key: VGRPGZGUNYYJNF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C11H15NaO2S and a molecular weight of 234.29 g/mol . This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate can be synthesized through the sulfonation of 5-tert-butyl-2-methylbenzene with sulfur dioxide followed by neutralization with sodium hydroxide. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonation processes followed by neutralization. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium 5-tert-butyl-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various substrates, leading to the formation of sulfonylated products. This process often involves the formation of sulfonyl radicals, which can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate is unique due to the presence of both tert-butyl and methyl groups, which can influence its reactivity and the types of reactions it undergoes. These substituents can also affect the compound’s solubility and stability, making it distinct from other sodium sulfinates .

Biological Activity

Sodium 5-tert-butyl-2-methylbenzene-1-sulfinate, also known as sodium arylsulfinate, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound is derived from the sulfonation of 5-tert-butyl-2-methylbenzene, a process that introduces a sulfonyl group into the aromatic system. This compound can be synthesized using various methods, including nucleophilic substitution reactions and oxidation processes involving sulfur dioxide or sulfur trioxide in the presence of sodium hydroxide .

Biological Activity Overview

The biological activities of sodium arylsulfinates, including this compound, have been explored in several studies. The following sections detail these activities:

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of sodium arylsulfinates. For instance:

  • Bacterial Inhibition : Sodium arylsulfinates have shown effectiveness against various gram-positive and gram-negative bacteria. They function by inhibiting bacterial growth rather than killing bacteria outright, similar to the action of sulfonamides . A study demonstrated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested .
  • Fungal Activity : The compound has also been evaluated for its antifungal properties. In vitro tests indicated that this compound could inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger, with varying degrees of effectiveness .

The mechanism by which sodium arylsulfinates exert their biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The sulfonate group can interfere with enzyme function by acting as a competitive inhibitor, particularly in metabolic pathways involving amino acids and nucleic acids.
  • Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell death in microbial cells .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in Table 1 below:

PathogenMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus6415
Escherichia coli12812
Candida albicans3218
Aspergillus niger25610

This study concluded that sodium arylsulfinate compounds could serve as potential alternatives to traditional antibiotics, especially given rising resistance issues.

Case Study 2: Therapeutic Applications

Another investigation focused on the use of sodium arylsulfinates in therapeutic formulations for respiratory conditions. The study found that these compounds could enhance mucociliary clearance in epithelial cells by modulating ion transport mechanisms through CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiation .

Properties

Molecular Formula

C11H15NaO2S

Molecular Weight

234.29 g/mol

IUPAC Name

sodium;5-tert-butyl-2-methylbenzenesulfinate

InChI

InChI=1S/C11H16O2S.Na/c1-8-5-6-9(11(2,3)4)7-10(8)14(12)13;/h5-7H,1-4H3,(H,12,13);/q;+1/p-1

InChI Key

VGRPGZGUNYYJNF-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.